molecular formula C7H9NOS B125505 N-Ethylthiophene-3-carboxamide CAS No. 150079-41-7

N-Ethylthiophene-3-carboxamide

Cat. No. B125505
M. Wt: 155.22 g/mol
InChI Key: PXBYRWXQWJIZNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiophene derivatives has been explored in several studies. For instance, nitrothiophene carboxamides with N-(omega-aminoalkyl) side chains were prepared by reacting thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, ethyl 2-aminothiophene-3-carboxylates reacted with Lawesson's reagent to yield unexpected O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives . Another study reported the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide from 4-chlorobenzenamine . These examples demonstrate the diverse synthetic routes employed to create thiophene derivatives with various functional groups.

Molecular Structure Analysis

The molecular structures of thiophene derivatives have been characterized using different analytical techniques. For example, the crystal structures of N,N'-disubstituted 3,4-ethylenedioxythiophene-2,5-dicarboxamides were determined by X-ray structure analysis, revealing axial chirality and a preference for the s-trans/s-trans conformer . In another study, the structure of N-butylthiophene-3-carboxamide was analyzed at 130K, showing that the N-butylcarboxamide group is almost planar with the thiophene ring . These findings highlight the importance of structural analysis in understanding the properties of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, as evidenced by the formation of metal complexes with N-ethoxycarbonylthiophene-2-thiocarboxamide and transition metals, leading to sulfur abstraction . Additionally, the reaction of ethyl 2-aminothiophene-3-carboxylates with Lawesson's reagent resulted in the formation of phosphonamidothioate derivatives, suggesting a mechanism involving carbonyl sulfide extrusion . These studies provide insight into the reactivity of thiophene compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing ester groups in poly(hexyl thiophene-3-carboxylate) and poly(octyl thiophene-3-carboxylate) affects their spectroscopic properties and thermal stability . The intermolecular interactions, such as hydrogen bonding and Lewis acid-base interactions, also play a crucial role in determining the properties of these compounds, as seen in the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate .

Case Studies

Several case studies have been reported, such as the slight radiosensitization of the KHT sarcoma in mice by 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide . Another case involved the synthesis and structural characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, which exhibited different molecular conformations and hydrogen bonding patterns . These case studies provide valuable examples of the practical applications and implications of thiophene derivatives in various fields.

Scientific Research Applications

  • Synthesis and Biological Evaluation

    N-Ethylthiophene-3-carboxamide derivatives have been explored in the synthesis of various compounds with potential biological activities. For instance, a study focused on synthesizing a series of nitrothiophene-5-carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins (Threadgill et al., 1991). Additionally, research on the conversion of azomethine to carboxamido group in cobalt(III) complexes offers insights into model complexes for Co-containing nitrile hydratase, an enzyme important in industrial and environmental processes (Tyler et al., 2001).

  • Chemical Properties and Reactions

    The chemical behavior of N-Ethylthiophene-3-carboxamide derivatives is a subject of interest in organic chemistry. For example, a study examined the piperidinodebromination of some 2-bromo-4-R-5-nitrothiophene-3-carboxamides, providing insights into the kinetic and steric effects during these reactions (Consiglio et al., 1985). Another research effort explored the preparation of N-Alkyl(Aryl), N-Isothiocyanatomethyl Carboxamides, contributing to the synthesis of thiadiazepin-6-ones, a class of compounds with potential pharmaceutical applications (Vass & Szalontai, 1986).

  • Applications in Material Science

    In the field of materials science, N-Ethylthiophene-3-carboxamide derivatives have been utilized in developing advanced materials. A study on modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers demonstrated its role in enhancing the detectivity of polymer photodetectors (Zhang et al., 2015).

  • Fluorescence and Sensing Applications

    The use of thiophene derivatives in fluorescence and sensing applications is another area of research. A study highlighted the fluorescence "turn-on" sensing of carboxylate anions with oligothiophene-based compounds, indicating potential uses in chemical sensing and analysis (Kim & Ahn, 2008).

  • Crystallography and Structural Analysis

    Structural analysis of N-Ethylthiophene-3-carboxamide derivatives has been conducted to understand their molecular configuration. For instance, a study on N-Butylthiophene-3-carboxamide and its derivatives provided insights into the molecular structure and hydrogen bonding patterns in these compounds (Gable et al., 1997).

properties

IUPAC Name

N-ethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYRWXQWJIZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879128
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylthiophene-3-carboxamide

CAS RN

150079-41-7
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-thiophenecarboxylic acid (20 g, 178 mmol), thionyl chloride (30 mL), and DMF (5 drops) was stirred overnight, then was concentrated under vacuum and stripped several times from toluene to remove all traces of excess thionyl chloride. Pyridine (31.64 g, 400 mmol) was added dropwise to a mixture of this acid chloride and ethylamine hydrochloride in toluene (5 mL) and CH2Cl2 (50 mL). After stirring for 1 h, the reaction was washed with 10% aq HCl followed with water, then was dried (MgSO4), concentrated, and crystallized from ethyl acetate/hexanes to give 14.9 g of N-ethyl-3-thiophenecarboxamide as a tan solid, a 76% yield. m.p. 115°-117° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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catalyst
Reaction Step One
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31.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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5 mL
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Reaction Step Two
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50 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of thiophene-3-carboxylic acid (20.0 g, 178 mmol), thionyl chloride (30 mL, 411 mmol), and catalytic DMF (5 drops) was stirred at RT overnight. This solution was concentrated under vacuum, and stripped several times from toluene to remove all traces of excess thionyl chloride. Ethyl amine hydrochloride (29.03 g, 356 mmol) was then added to a solution of this crude acid chloride dissolved in CH2Cl2 (50 mL). Pyridine (31.64 g, 400 mmol) was added, and after 1 h of stirring the reaction was washed with 10% HCl followed with water, dried (MgSO4), concentrated, and recrystallized from EtOAc/hexanes to give 14.9 g of N-ethyl-3-thiophenecarboxamide as a tan solid, a 76% yield. m.p. 115°-117° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
29.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.64 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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